molecular formula C20H16N2OS B2464047 (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-68-5

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2464047
CAS No.: 476668-68-5
M. Wt: 332.42
InChI Key: WHAIOYWYBISPJC-BOPFTXTBSA-N
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Description

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a useful research compound. Its molecular formula is C20H16N2OS and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Applications

  • Fluorescent Thiazoles Design and Optical Properties:

    • A study by Eltyshev et al. (2021) focused on the design and synthesis of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. The research developed methods for introducing specific substituent combinations, resulting in thiazolyl-2-acrylonitriles that exhibited a wide range of fluorescent colors, tunable emission intensity, and multifunctional properties. The compounds showed good emission in various phases, significant positive solvatochromism, and sharp emission intensity strengthening upon acid stimulation, suggesting potential applications in biological imaging and optical devices (Eltyshev et al., 2021).
  • Nonlinear Optical Properties and Optoelectronic Applications:

    • Research by Anandan et al. (2018) explored the nonlinear absorption and optical limiting behavior of designed thiophene dyes, including 3-(4-(diethylamino)phenyl)-2-(thiophen-2-yl)acrylonitrile, under laser excitation. The results demonstrated two-photon absorption processes and excellent optical limiting performance, suggesting their utility in photonic or optoelectronic devices, potentially for protecting human eyes, optical sensors, or stabilizing light sources in optical communications (Anandan et al., 2018).
  • Aggregation-Induced Emission and Piezochromic Properties:

    • A study by Ouyang et al. (2016) synthesized a novel diphenylacrylonitrile derivative exhibiting aggregation-enhanced emission (AIE) effects. The research highlighted the compound's distinct piezochromic behaviors under hydrostatic pressure, with significant fluorescence color shifts observed. The findings indicate potential applications in stress-sensing materials or devices due to the compound's unique mechano-fluorochromic properties (Ouyang et al., 2016).

Synthetic Chemistry and Structural Analysis

  • Reduction and Derivative Formation:

    • Frolov et al. (2005) conducted a study on the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles to yield (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This work provides insights into the chemical reactivity and derivative formation of acrylonitrile compounds, contributing to the broader understanding of their chemistry and potential applications in various fields (Frolov et al., 2005).
  • Synthesis and Crystal Structure Analysis:

    • Shinkre et al. (2008) detailed the synthesis of the E isomer and provided crystal structures for both the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. Understanding the crystal structures of such compounds is crucial for applications that depend on precise molecular arrangements, such as materials science and molecular engineering (Shinkre et al., 2008).

Properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-4-3-5-15(10-14)11-17(12-21)20-22-19(13-24-20)16-6-8-18(23-2)9-7-16/h3-11,13H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAIOYWYBISPJC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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